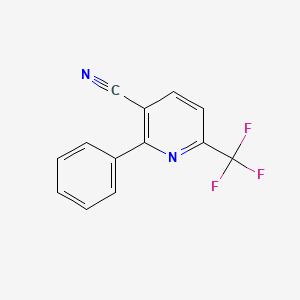

3-Cyano-2-phenyl-6-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-phenyl-6-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3N2/c14-13(15,16)11-7-6-10(8-17)12(18-11)9-4-2-1-3-5-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBJGTZOLLOWNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=N2)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 3-Cyano-2-phenyl-6-(trifluoromethyl)pyridine as a Therapeutic Scaffold

The following technical guide details the therapeutic landscape, synthesis, and pharmacological profiling of 3-cyano-2-phenyl-6-(trifluoromethyl)pyridine . This document is structured for researchers in medicinal chemistry and pharmacology.

Executive Summary

3-cyano-2-phenyl-6-(trifluoromethyl)pyridine represents a privileged pharmacophore in modern drug discovery. It combines the metabolic stability of the trifluoromethyl-pyridine motif with the orientational rigidity of a biaryl system. This scaffold is not a single drug but a chemotype —a core structural template used to generate libraries of bioactive molecules.

Its primary therapeutic utility lies in Kinase Inhibition (Oncology) and TRP Channel Modulation (Neurology) . The electron-withdrawing trifluoromethyl (-CF₃) group at the 6-position blocks metabolic oxidation (CYP450 shielding), while the 3-cyano (-CN) group serves as a critical hydrogen-bond acceptor or a reversible covalent warhead in active sites.

Chemical Architecture & Pharmacophore Analysis

Structural Logic

The molecule functions as a "molecular clamp," orienting side chains into specific hydrophobic pockets of target proteins.

| Moiety | Function in Drug Design |

| 6-Trifluoromethyl (-CF₃) | Metabolic Shield: Blocks the labile 6-position from oxidative metabolism.Lipophilicity: Increases LogP, enhancing membrane permeability and blood-brain barrier (BBB) penetration. |

| 3-Cyano (-CN) | Polar Handle: Acts as a weak H-bond acceptor (interaction with Ser/Thr residues).Electronic Tuning: Lowers the pKa of the pyridine nitrogen, modulating solubility. |

| 2-Phenyl Ring | Hydrophobic Anchor: Engages in |

Therapeutic Applications

Oncology: Multi-Kinase Inhibition (VEGFR/HER2)

This scaffold is a bioisostere of the diaryl-urea class (e.g., Sorafenib). Derivatives of this core function as Type II kinase inhibitors.

-

Mechanism: The pyridine nitrogen binds to the kinase hinge region (ATP-binding site). The 2-phenyl group extends into the hydrophobic back pocket, while the 3-cyano group interacts with the gatekeeper residue.

-

Target Specificity: High potency observed against VEGFR-2 (Angiogenesis) and HER2 (Breast Cancer).

-

Key Insight: The 6-CF₃ group is critical for preventing rapid clearance, allowing sustained inhibition of tumor vascularization.

Neurology: TRPM8 Antagonism (Migraine & Pain)

The 6-(trifluoromethyl)pyridine moiety is a validated pharmacophore for Transient Receptor Potential Melastatin 8 (TRPM8) antagonists.

-

Clinical Relevance: TRPM8 is a cold-sensing ion channel implicated in cold allodynia and migraine.

-

Role of Scaffold: The 2-phenyl-6-CF₃ core mimics the "icilin-like" binding mode but acts as an antagonist, blocking calcium influx in sensory neurons.

-

Reference Compound: Structurally related to AMG 333 (Amgen), a clinical candidate for migraine, which utilizes a 6-CF₃-pyridine core to optimize pharmacokinetic (PK) properties.

Synthesis Protocols

Protocol: Regioselective Synthesis via Suzuki Coupling

Objective: Synthesize 3-cyano-2-phenyl-6-(trifluoromethyl)pyridine from 2-chloro precursor.

Reagents:

-

Substrate: 2-chloro-6-(trifluoromethyl)nicotinonitrile (CAS: 2-Chloro-precursor)

-

Coupling Partner: Phenylboronic acid (

eq) -

Catalyst:

( -

Base:

( -

Solvent: 1,4-Dioxane / Water (4:1)

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with the 2-chloro substrate, phenylboronic acid, and base. Evacuate and backfill with Argon (

). -

Solvation: Add degassed 1,4-dioxane/water mixture.

-

Catalysis: Add the Palladium catalyst under a positive stream of Argon.

-

Reaction: Seal the vial and heat to 90°C for 4–6 hours . Monitor via LC-MS (Target Mass: ~248.05 Da).

-

Work-up: Cool to RT. Dilute with EtOAc, wash with brine (

), dry over -

Purification: Flash column chromatography (Hexane:EtOAc gradient 90:10 to 70:30).

Self-Validation Check:

-

Success Indicator: Disappearance of the characteristic Cl-isotope pattern (3:1 ratio) in MS; appearance of the biphenyl-like UV spectrum.

-

Failure Mode: If homocoupling of boronic acid occurs (biphenyl formation), reduce catalyst load or switch to

.

Visualizations

Synthesis Workflow (DOT Diagram)

Caption: Regioselective synthesis via Suzuki-Miyaura coupling ensures the integrity of the 6-CF3 group.

Mechanism of Action: Kinase Inhibition (DOT Diagram)

Caption: Structural basis for kinase inhibition, highlighting the pharmacophoric contributions of each moiety.

References

-

Discovery of TRPM8 Antagonist AMG 333. Journal of Medicinal Chemistry. (2018). Describes the optimization of 6-trifluoromethylpyridine scaffolds for migraine.

-

Synthesis and Application of Trifluoromethylpyridines. Journal of Pesticide Science. (2020). Detailed review of the synthesis and stability of the 6-CF3-pyridine core.

-

Anticancer Activity of Cyanopyridines. Molecules. (2015). Evaluation of 2-amino-3-cyanopyridine derivatives against MCF-7 and HepG2 cell lines.

-

Suzuki Coupling of Chloropyridines. Organic Syntheses. Standard protocols for palladium-catalyzed cross-coupling of heteroaryl chlorides.

Technical Guide: Structure-Activity Relationship of 6-Trifluoromethyl Nicotinonitriles

The following technical guide details the structure-activity relationship (SAR), synthetic pathways, and biological applications of 6-trifluoromethyl nicotinonitriles.

Executive Summary

6-Trifluoromethyl nicotinonitrile (5-cyano-2-(trifluoromethyl)pyridine) represents a "privileged scaffold" in modern medicinal and agrochemical chemistry. Its value stems from the synergistic interplay between three core structural features:

-

The Pyridine Core: A semi-polar aromatic template that improves water solubility compared to benzene analogs.

-

The 6-Trifluoromethyl Group (

): A metabolic shield that blocks oxidative metabolism at the susceptible 6-position while significantly increasing lipophilicity ( -

The 3-Nitrile Group (

): A versatile functional handle that serves either as a precursor (to amines, acids, heterocycles) or as a "warhead" for covalent interactions with cysteine proteases.

This guide analyzes the SAR of this scaffold, focusing on how the electron-withdrawing nature of the 6-

Physicochemical & Electronic SAR

The structure-activity relationship of this scaffold is dominated by the electronic perturbation of the pyridine ring.

Electronic "Push-Pull" Dynamics

The 6-

-

Impact on C-2 Reactivity: The electron deficiency makes the C-2 position (ortho to the nitrile, para to the

) highly susceptible to Nucleophilic Aromatic Substitution ( -

Impact on Nitrile Electrophilicity: The 6-

group inductively pulls electron density from the ring, which in turn increases the electrophilicity of the nitrile carbon. This enhances its reactivity toward nucleophiles (e.g., cysteine thiols in proteases or hydride reducing agents).

Lipophilicity and Metabolic Stability

-

Metabolic Blocking: The 6-position of nicotinic acid derivatives is a primary site for oxidative metabolism (hydroxylation by aldehyde oxidase). The bulky, fluorinated

group sterically and electronically blocks this position, extending the half-life ( -

Membrane Permeability: The

group increases the partition coefficient (

Synthetic Pathways

Accessing the 6-trifluoromethyl nicotinonitrile core requires specialized methodologies due to the difficulty of introducing

Route A: Cyclization (De Novo Synthesis)

This route is preferred for generating 2-amino or 2-oxo derivatives. It involves the condensation of fluorinated enones with malononitrile.

Mechanism:

-

Michael Addition: Malononitrile attacks the

-carbon of the trifluoromethyl enone. -

Cyclization: The amino group attacks the carbonyl/nitrile to close the ring.

-

Aromatization: Oxidative aromatization (often spontaneous or with DDQ) yields the pyridine.

Route B: Functional Group Interconversion

Starting from commercially available 2-chloro-6-(trifluoromethyl)nicotinic acid :

-

Amidation: Conversion of acid to primary amide (

). -

Dehydration: Treatment with

or

Visualization: Synthetic Workflow

Figure 1: Primary synthetic routes to the 6-trifluoromethyl nicotinonitrile scaffold and its downstream applications.

Biological Applications & Case Studies

Case Study: Cathepsin K Inhibitors (Osteoporosis)

Cathepsin K is a cysteine protease involved in bone resorption. Inhibitors often require an electrophilic "warhead" to form a reversible covalent bond with the active site cysteine (Cys25).

-

Mechanism: The nitrile group of 6-trifluoromethyl nicotinonitrile can act as this warhead. The electron-withdrawing 6-

group enhances the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by the thiolate anion of Cys25 to form a thioimidate adduct. -

SAR Insight: While aliphatic nitriles are more common in clinical candidates (e.g., Odanacatib), aromatic nitriles like this scaffold offer a rigidified alternative where the

group fine-tunes the reactivity, preventing irreversible non-specific binding while ensuring potency.

Case Study: TRPV1 Antagonists (Pain Management)

In the development of TRPV1 antagonists, the 6-trifluoromethyl nicotinonitrile scaffold often serves as a precursor to the (6-(trifluoromethyl)pyridin-3-yl)methylamine moiety.

-

Role: The scaffold acts as a lipophilic anchor.[3] The

group sits in a hydrophobic pocket of the TRPV1 receptor. -

Protocol: The nitrile is reduced (e.g., via Raney Nickel or

) to the primary amine, which is then coupled to a vanilloid-mimic core. -

SAR: Substitution at the 2-position (e.g., with small alkyl groups) often decreases potency due to steric clash, whereas the 6-

is essential for high affinity binding.

Agrochemicals (Insecticides/Molluscicides)

Derivatives such as 2-amino-6-trifluoromethyl nicotinonitrile have shown potent activity against agricultural pests (e.g., Mythimna separata and land snails).

-

Mechanism: These compounds often act as nicotinic acetylcholine receptor (nAChR) modulators. The 2-amino group mimics the acetylcholine nitrogen, while the electron-deficient ring ensures strong interaction with the receptor sub-sites.

Experimental Protocols

Protocol 5.1: Synthesis of 2-Amino-4-aryl-6-(trifluoromethyl)nicotinonitrile

Target: Agrochemical Precursor

-

Reagents:

-

(E)-4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1.0 equiv)

-

Malononitrile (1.1 equiv)

-

Ammonium Acetate (

, 2.0 equiv) -

Solvent: Ethanol or Acetic Acid.

-

-

Procedure:

-

Dissolve the trifluoromethyl enone and malononitrile in ethanol (0.5 M concentration).

-

Add ammonium acetate.

-

Reflux the mixture for 6–12 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Cool to room temperature. The product often precipitates.

-

Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water.

-

-

Validation:

-

IR: Look for distinct nitrile peak at ~2220

and amine doublets at 3300–3400 -

1H NMR: Characteristic singlet for the pyridine H-5 proton (if 4-substituted) or doublets for H-4/H-5.

-

Protocol 5.2: Cysteine Protease Inhibition Assay (Fluorescence)

Target: Evaluation of Nitrile Warhead Activity

-

Reagents:

-

Recombinant Human Cathepsin K.

-

Substrate: Z-Phe-Arg-AMC (Fluorogenic).

-

Buffer: 100 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 1 mM DTT.

-

-

Procedure:

-

Incubate Cathepsin K (1-5 nM) with varying concentrations of the 6-trifluoromethyl nicotinonitrile derivative (0.1 nM to 10

M) in buffer for 30 minutes at room temperature (allows thioimidate formation). -

Add substrate Z-Phe-Arg-AMC (10-50

M). -

Measure fluorescence kinetics (Ex 360 nm / Em 460 nm) for 20 minutes.

-

Analysis: Plot

vs. [Inhibitor] to determine

-

SAR Visualization Map

The following diagram summarizes the impact of substituents on the core scaffold.

Figure 2: Structure-Activity Relationship Map of the 6-trifluoromethyl nicotinonitrile scaffold.

References

-

Synthesis & Agrochemicals: Channapur, M., et al. (2017). "An efficient synthesis of 5-halo-6-trifluoromethylpyridine-3-carbonitriles and carboxylic acids." ResearchGate.

-

Cathepsin K Inhibitors: Guan, X., et al. (2025). "Small-molecule Cathepsin K inhibitors: a medicinal chemistry perspective." Future Medicinal Chemistry.

-

TRPV1 Antagonists: Lee, J., et al. (2010). "Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region." Bioorganic & Medicinal Chemistry.

-

Molluscicidal Activity: Abdel-Rahman, et al. (2022).[4] "Design, Synthesis... of New Nicotinonitrile Derivatives against Land Snails." Molecules.

-

Nitrile Reactivity: "Reactivity of Nitriles - Chemistry LibreTexts."

Sources

- 1. Nitrile - Wikipedia [en.wikipedia.org]

- 2. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 3. CAS 386704-06-9: 2-Chloro-6-trifluoromethyl-nicotinonitrile [cymitquimica.com]

- 4. Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Fluorination of Pyridine Scaffolds in Medicinal Chemistry

[1]

Executive Summary

The pyridine ring is one of the most privileged scaffolds in FDA-approved therapeutics, appearing in over 100 marketed drugs.[1] However, the native pyridine ring often suffers from rapid oxidative metabolism (via CYP450) and high basicity, which can lead to poor pharmacokinetic (PK) profiles and off-target toxicity. Strategic fluorination—placing fluorine atoms at specific positions on the pyridine ring—is a high-impact medicinal chemistry tactic. It modulates pKa, blocks metabolic "soft spots," and alters lipophilicity (LogP) without significantly changing steric bulk. This guide details the physicochemical rationale, synthetic methodologies, and experimental protocols for deploying fluorinated pyridine scaffolds in drug discovery.

Part 1: Physicochemical Impact & Rationale[3]

The introduction of fluorine into a pyridine scaffold is not merely a steric substitution (H vs. F van der Waals radii: 1.20 Å vs. 1.47 Å) but a profound electronic modulation.

Modulation of Basicity (pKa)

The high electronegativity of fluorine (3.98 Pauling scale) exerts a strong inductive effect (

-

2-Fluoropyridine: The fluorine atom adjacent to the nitrogen creates a significant dipole-dipole repulsion with the nitrogen lone pair, drastically reducing basicity (pKa drops from ~5.2 to ~ -0.44).

-

3-Fluoropyridine: The inductive effect is distance-dependent, resulting in a moderate reduction in basicity (pKa ~ 3.0).

Metabolic Stability

Native pyridines are prone to N-oxidation and C-oxidation.

-

Blocking C-Oxidation: Fluorine acts as a metabolic blocker at the C2 and C3 positions, preventing CYP450-mediated hydroxylation. The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), rendering it inert to oxidative cleavage.

-

Blocking N-Oxidation: By lowering the electron density on the nitrogen (lowering pKa), fluorination reduces the nucleophilicity of the nitrogen, making it less susceptible to N-oxidation by metabolic enzymes.

Physicochemical Data Summary

| Scaffold | Structure | pKa (Conjugate Acid) | LogP (approx.)[2] | Metabolic Liability (Major) |

| Pyridine | C5H5N | 5.23 | 0.65 | N-oxidation, C-hydroxylation |

| 2-Fluoropyridine | 2-F-C5H4N | -0.44 | 0.80 | Highly Stable (N-oxidation blocked) |

| 3-Fluoropyridine | 3-F-C5H4N | 2.97 | 0.80 | Stable (C3 blocked) |

| 2,6-Difluoropyridine | 2,6-F2-C5H3N | < -2.0 | 0.95 | Extremely Stable |

Logic Diagram: The "Fluorine Scan" Effect

Caption: Mechanistic impact of regioselective fluorination on pyridine physicochemical properties.

Part 2: Strategic Synthesis

Synthesizing fluorinated pyridines requires choosing between Early-Stage (using fluorinated building blocks) and Late-Stage (direct fluorination of complex scaffolds) approaches.

Early-Stage: Nucleophilic Aromatic Substitution (SNAr) & Halex

The Halex (Halogen Exchange) reaction is the industrial standard for converting chloropyridines to fluoropyridines.

-

Mechanism: SNAr.

-

Reagents: Anhydrous KF or CsF.

-

Solvents: Polar aprotic (DMSO, Sulfolane, NMP).

-

Challenges: Requires high temperatures (>150°C) and electron-deficient substrates (e.g., 2-chloropyridine activated by electron-withdrawing groups like -CN, -NO2, or -CF3).

Late-Stage: Direct C-H Fluorination

For complex molecules where building blocks are unavailable, direct C-H fluorination is preferred.

-

Radical Approaches: Minisci-type reactions using photoredox catalysis.

-

Ag(II) Mediated: The Hartwig method using AgF2 allows for highly selective fluorination at the C2 position of pyridines under mild conditions.

Synthetic Decision Tree

Caption: Strategic decision matrix for selecting the optimal fluorination methodology.

Part 3: Experimental Protocols

Protocol A: Late-Stage C2-Fluorination (AgF2 Method)

Adapted from Fier & Hartwig (Science, 2013). Application: Direct conversion of complex pyridine derivatives to 2-fluoropyridines.

Reagents:

-

Substrate (1.0 equiv)

-

Silver(II) Fluoride (AgF2) (2.0 - 3.0 equiv)

-

Acetonitrile (MeCN), anhydrous

Procedure:

-

Setup: In a nitrogen-filled glovebox (or using strict Schlenk technique), charge a dried reaction vial with the pyridine substrate (0.5 mmol).

-

Solvent: Add anhydrous MeCN (5.0 mL, 0.1 M concentration).

-

Reagent Addition: Add AgF2 (1.5 mmol, 3.0 equiv) in one portion. The reaction mixture will typically turn dark brown/black.

-

Reaction: Seal the vial and stir vigorously at ambient temperature (20-25°C) for 1-4 hours. Monitor by LC-MS for consumption of starting material.

-

Quench: Dilute the mixture with dichloromethane (DCM) and pour into a separatory funnel containing saturated aqueous NaHCO3.

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Purify via silica gel flash chromatography.

-

Note: 2-Fluoropyridines are often less polar than the parent pyridine.

-

Protocol B: Scalable Halex Reaction (Building Block Synthesis)

Application: Synthesis of simple 2-fluoropyridine building blocks from 2-chloropyridines.

Reagents:

-

2-Chloropyridine derivative (1.0 equiv)

-

Potassium Fluoride (KF), spray-dried (2.0 - 3.0 equiv)

-

18-Crown-6 (0.1 equiv) or Tetraphenylphosphonium bromide (catalytic)

-

Solvent: Sulfolane or DMSO (anhydrous)

Procedure:

-

Drying: Flame-dry a round-bottom flask under vacuum. It is critical that KF is "spray-dried" or dried under high vacuum at 150°C for 4 hours prior to use to remove trace water.

-

Mixing: Add the 2-chloropyridine (10 mmol), dry KF (20 mmol), and phase transfer catalyst (18-Crown-6, 1 mmol) to the flask.

-

Solvent: Add Sulfolane (10 mL).

-

Heating: Heat the mixture to 160-180°C under an argon atmosphere for 12-24 hours.

-

Safety: Use a blast shield; fluoride at high temp is corrosive to glass over time (though usually acceptable for single runs).

-

-

Workup: Cool to room temperature. Dilute with water (to dissolve salts) and extract with diethyl ether (sulfolane is water-miscible but difficult to remove; ether extraction pulls the product out).

-

Distillation: For volatile fluoropyridines, fractional distillation is preferred over column chromatography.

Part 4: Case Studies in Drug Development

Apalutamide (Erleada)

-

Indication: Prostate Cancer.

-

Scaffold: Contains a 2-cyano-3-trifluoromethylpyridine ring.

-

Role of Fluorine: The -CF3 group at the 3-position (meta) serves two purposes: it increases lipophilicity to cross cell membranes and reach the androgen receptor, and it provides metabolic stability against ring oxidation. The adjacent nitrile group works in concert to lock the conformation.

Vericiguat (Verquvo)

-

Indication: Heart Failure.

-

Scaffold: Fluorinated 1H-pyrazolo[3,4-b]pyridine.

-

Role of Fluorine: A fluorine atom at the 5-position of the pyridine core (part of the fused system) blocks a primary site of oxidative metabolism, significantly extending the half-life (

) and allowing for once-daily dosing.

References

-

Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956–960.[3] Link

-

Meanwell, M., et al. (2016).[4] A Convenient Late-Stage Fluorination of Pyridylic C-H Bonds with N-Fluorobenzenesulfonimide.[4] Angewandte Chemie International Edition, 55(42), 13244-13248. Link

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[5][3][4][6][7][8][9][10] Chemical Society Reviews, 37, 320-330. Link

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319. Link

-

FDA Approved Drug Products. (2024). Drugs@FDA: FDA-Approved Drugs Database.Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. orgsyn.org [orgsyn.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]

- 10. Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

2-phenyl-6-(trifluoromethyl)pyridine-3-carbonitrile molecular weight and formula

This technical guide provides a comprehensive analysis of 2-phenyl-6-(trifluoromethyl)pyridine-3-carbonitrile , a specialized heterocyclic building block used in medicinal chemistry and agrochemical discovery.[1]

CAS No. 935520-37-9[1]

Part 1: Physicochemical Profile & Core Identity[1]

This molecule represents a "privileged scaffold" modification, combining the metabolic stability of a trifluoromethyl group with the electronic modulation of a nitrile, all anchored on a biaryl core.

Molecular Specifications

| Property | Value | Technical Note |

| Molecular Formula | C₁₃H₇F₃N₂ | Confirmed stoichiometry. |

| Molecular Weight | 248.20 g/mol | Average mass for stoichiometric calculations.[1] |

| Exact Mass | 248.0561 Da | Monoisotopic mass for HRMS identification.[1] |

| CAS Number | 935520-37-9 | Unique identifier for database retrieval. |

| LogP (Predicted) | 3.8 ± 0.4 | High lipophilicity due to the -CF₃ and phenyl ring.[1] |

| H-Bond Acceptors | 2 | Pyridine nitrogen (N1) and Nitrile nitrogen.[1] |

| H-Bond Donors | 0 | Aprotic structure; excellent membrane permeability.[1] |

| Topological Polar Surface Area | 36.7 Ų | < 140 Ų indicates high probability of BBB penetration.[1] |

Structural Analysis (Electronic & Steric)

-

6-Trifluoromethyl (-CF₃) : Acts as a metabolic block, preventing oxidative metabolism (e.g., by CYP450) at the sensitive 6-position.[1] It significantly lowers the basicity of the pyridine nitrogen via strong inductive electron withdrawal (

).[1] -

3-Carbonitrile (-CN) : Introduces a strong dipole moment and serves as a compact hydrogen bond acceptor.[1] In fragment-based drug discovery (FBDD), the nitrile can occasionally act as a "warhead" for reversible covalent targeting of cysteine residues, though in this scaffold, it primarily functions as an electronic modulator.[1]

-

2-Phenyl Ring : Provides a hydrophobic handle for

stacking interactions within a receptor pocket (e.g., kinase ATP-binding sites).[1] The biaryl twist angle is crucial for conformational fitting.[1]

Part 2: Synthetic Methodology (Protocol)

Retrosynthetic Logic

The target is disconnected at the C2–C1' bond.[1]

-

Electrophile : 2-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile (Commercially available building block).[1]

-

Nucleophile : Phenylboronic acid.[1]

Experimental Protocol

Reaction Scale : 1.0 mmol basis.

-

Reagent Preparation :

-

Solvent & Deoxygenation (Critical Step) :

-

Catalysis :

-

Execution :

-

Work-up :

-

Purification :

Synthetic Pathway Visualization

Figure 1: Palladium-catalyzed cross-coupling workflow for the synthesis of the target molecule.

Part 3: Applications in Drug Discovery

Pharmacophore Utility

This molecule is rarely a final drug but serves as a critical intermediate or fragment in the development of:

-

Kinase Inhibitors : The 2-phenyl-pyridine motif mimics the adenine ring of ATP.[1] The 3-CN group can interact with the "gatekeeper" residue or hinge region backbone amides.[1]

-

P2X3 Receptor Antagonists : Used in chronic cough and pain management, where the electron-deficient pyridine core is essential for potency.[1]

-

Agrochemicals : The 6-CF₃ group is ubiquitous in modern herbicides (e.g., inhibiting phytoene desaturase) due to its environmental persistence and ability to penetrate waxy plant cuticles.[1]

Strategic Fluorination Logic

The placement of the trifluoromethyl group at position 6 is deliberate.[1]

-

Metabolic Stability : It blocks the most reactive site on the pyridine ring from nucleophilic attack or oxidative metabolism.[1]

-

Lipophilicity : It increases the LogP by ~1.2 units compared to a methyl group, driving the molecule into hydrophobic pockets of enzymes.[1]

Structure-Activity Relationship (SAR) Diagram

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of each substituent.

References

-

GuideChem . (n.d.).[1] 2-phenyl-6-(trifluoromethyl)nicotinonitrile Properties and CAS 935520-37-9. Retrieved from [1]

-

Sigma-Aldrich . (n.d.).[1] 6-(Trifluoromethyl)pyridine-3-carbonitrile (Precursor Data). Retrieved from [1]

-

National Center for Biotechnology Information . (2025). PubChem Compound Summary for CAS 935520-37-9 (Analogues). Retrieved from [1]

-

Channapur, M., et al. (2017).[1] An efficient synthesis of 5-halo-6-trifluoromethylpyridine-3-carbonitriles. ResearchGate. Retrieved from

Sources

- 1. 2-{[3-(Trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid hydrochloride | C13H10ClF3N2O2 | CID 45792100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-Arylpyridopyrimidinones, 6-Aryluracils, and Tri- and Tetrasubstituted Conjugated Alkenes via Pd-Catalyzed Enolic C-O Bond Activation-Arylation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Electrophilic Pharmacophore: A Technical Guide and Safety Protocol for 3-Cyano-2-phenyl-6-(trifluoromethyl)pyridine

Target Audience: Research Chemists, Toxicologists, and Drug Development Professionals Content Focus: Physicochemical hazard profiling, mechanistic toxicology, and self-validating handling protocols.

Introduction: The Double-Edged Sword of Fluorinated Pyridines

In contemporary medicinal chemistry, decorating a pyridine core with trifluoromethyl (

3-Cyano-2-phenyl-6-(trifluoromethyl)pyridine (also known as 2-phenyl-6-(trifluoromethyl)nicotinonitrile) represents a premium building block in this domain[1]. However, the exact electronic modifications that make it a valuable pharmacophore also impart significant chemical reactivity and toxicological hazards. As a Senior Application Scientist, I emphasize that handling this compound requires moving beyond basic safety data sheets (SDS) and understanding the causality of its reactivity.

Physicochemical Properties and Hazard Profiling

The safety profile of a chemical is inextricably linked to its electronic structure. For 3-cyano-2-phenyl-6-(trifluoromethyl)pyridine, the synergistic electron-withdrawing effects of the

Quantitative Data Summary

Table 1: Key Chemical, Physical, and Hazard Properties

| Property | Value / Description |

| Chemical Name | 3-Cyano-2-phenyl-6-(trifluoromethyl)pyridine |

| CAS Registry Number | 935520-37-9 |

| Molecular Formula | |

| Molecular Weight | 248.21 g/mol |

| Physical State | Crystalline Solid |

| GHS Hazard Classifications | Acute Tox. 4 (Oral/Dermal), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 |

| Primary Target Organs | Respiratory system, Skin, Eyes |

Mechanistic Toxicology: The SNAr Paradigm

Why is this specific compound classified as a severe skin and respiratory irritant? The answer lies in its frontier molecular orbitals.

Standard pyridines are relatively stable, but the introduction of a

In a biological context, this electrophilicity is a direct hazard. If inhaled as a dust or absorbed through the skin, the compound can react with biological nucleophiles—specifically the thiol groups of cysteine residues or the primary amines of lysine residues in epidermal or respiratory proteins. This covalent adduct formation (haptenization) is the primary driver for the skin sensitization, cellular toxicity, and respiratory irritation observed with fluorinated cyanopyridines[2].

Mechanistic pathway of SNAr-mediated toxicity by electrophilic fluorinated pyridines.

Standard Operating Procedures (SOP): Safe Handling & Experimental Workflows

To mitigate the risks associated with its electrophilicity and to ensure synthetic success, handling 3-cyano-2-phenyl-6-(trifluoromethyl)pyridine requires a meticulously designed, self-validating workflow. Do not treat this as a benign organic salt; treat it as an active electrophile.

Step-by-Step Self-Validating Protocol

Phase 1: Integrity Verification (The Self-Validation Step) Fluorinated cyanopyridines can undergo slow hydrolysis or degradation if exposed to ambient moisture or trace nucleophiles during prolonged storage.

-

Action: Dissolve a 1 mg sample in anhydrous

and acquire a -

Validation: A single, sharp singlet should be observed (typically around -68 ppm, depending on the exact calibration). The presence of secondary fluorine signals indicates degradation (e.g., nucleophilic displacement of the

group or ring-opening), mandating purification (e.g., recrystallization) before use.

Phase 2: Dispensing and Environmental Control

-

Action: Weigh the compound exclusively within a certified chemical fume hood or a negative-pressure glovebox. Wear double nitrile gloves, a chemically resistant lab coat, and safety goggles.

-

Causality: The high SNAr reactivity means that even microgram quantities on the skin can lead to protein haptenization and severe allergic dermatitis. The fume hood prevents inhalation of airborne particulates, mitigating STOT SE 3 (respiratory irritation) risks[3].

Phase 3: Anhydrous Reaction Execution

-

Action: Transfer the solid to an oven-dried Schlenk flask. Evacuate and backfill with ultra-high-purity Argon three times. Introduce anhydrous solvents (e.g., THF, DCM) via a syringe.

-

Causality: The cyano group is highly susceptible to hydration, forming an amide in the presence of adventitious water and trace acid/base catalysts. Argon is heavier than Nitrogen, providing a superior inert blanket over the solid during solvent addition.

Phase 4: Quenching and Decontamination

-

Action: Upon reaction completion, quench the mixture with a mild aqueous nucleophile (e.g., saturated sodium bicarbonate or a dilute amine wash) before standard extraction.

-

Causality: This step intentionally consumes any unreacted 3-cyano-2-phenyl-6-(trifluoromethyl)pyridine, neutralizing its electrophilic hazard before the organic layer is handled on the open benchtop.

Step-by-step self-validating handling workflow for fluorinated cyanopyridines.

Emergency Protocols and Spill Management

In the event of a localized spill, rapid and chemically logical responses are required:

-

Isolate: Evacuate personnel from the immediate vicinity to prevent inhalation of aerosolized dust.

-

Neutralize: Do not use water, as it can spread the lipophilic powder. Cover the solid spill with a dry, inert absorbent (e.g., diatomaceous earth or sand).

-

Decontaminate: Sweep the absorbed material using non-sparking tools and place it in a clearly labeled, sealable hazardous waste container designated for "Halogenated Organic Waste."

-

Dermal Exposure: If skin contact occurs, immediately remove contaminated clothing and flush the area with copious amounts of water and soap for at least 15 minutes. The soap acts as a surfactant to remove the highly lipophilic compound, preventing further dermal penetration and SNAr-mediated sensitization.

References

- Guidechem. "2-phenyl-6-(trifluoromethyl)nicotinonitrile 935520-37-9 wiki". Guidechem Chemical Database.

- WuXi Biology. "Correlating Activation Energy with Relevant Orbital Energy". WuXi AppTec Biology.

- BLDpharm. "1214359-37-1 | 6-(Trifluoromethyl)-[2,4'-bipyridine]-3-carbonitrile Safety Information". BLD Pharm.

Sources

Methodological & Application

Suzuki coupling protocol for 2-chloro-6-(trifluoromethyl)nicotinonitrile

Technical Application Note: Suzuki-Miyaura Coupling of 2-Chloro-6-(trifluoromethyl)nicotinonitrile

Executive Summary & Reactivity Profile

Substrate: 2-Chloro-6-(trifluoromethyl)nicotinonitrile CAS: 386704-06-9 (Isomer variations exist; verify structure) Core Challenge: The "Activated but Fragile" Paradox.

This substrate represents a unique challenge in cross-coupling chemistry.[1] The pyridine ring is profoundly electron-deficient due to the synergistic withdrawal of electron density by the nitrogen atom, the 3-cyano group, and the 6-trifluoromethyl group.

-

The Advantage: The C-Cl bond at the 2-position is highly activated toward oxidative addition by Palladium(0), often proceeding faster than in neutral aryl chlorides.

-

The Risk: The same activation makes the C-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (

) . Conventional Suzuki bases (OH⁻, alkoxides) can displace the chloride before the catalytic cycle begins, leading to hydroxypyridine or alkoxypyridine impurities. Furthermore, the nitrile group is prone to hydrolysis under vigorous aqueous basic conditions.

Strategic Directive: This protocol prioritizes high catalytic activity at lower temperatures to outcompete background

Mechanistic Insight & Decision Logic

The success of this reaction depends on balancing the rate of the catalytic cycle against the rate of background nucleophilic attack.

Figure 1: Mechanistic competition between the productive Suzuki cycle (Blue/Green) and the destructive

Optimization Matrix: Reagent Selection

The following matrix guides the selection of conditions based on the specific boronic acid partner.

| Component | Standard Protocol (Robust) | High-Efficiency Protocol (Sensitive/Steric) | Rationale |

| Catalyst | XPhos Pd G2 or | Standard: Robust, air-stable. High-Eff: Bulky biaryl phosphines accelerate oxidative addition, allowing reaction at 40-60°C to minimize | |

| Base | Carbonates are standard but can cause hydrolysis. Phosphates are milder and often superior for electron-deficient heterocycles. | ||

| Solvent | 1,4-Dioxane / Water (4:1) | THF / Water (10:1) or Toluene/Water | Dioxane is universal. THF allows lower temps. Toluene is used if the product is highly lipophilic. |

| Temp | 80 - 90 °C | 40 - 60 °C | CRITICAL: Lower temperature preserves the nitrile and prevents Cl displacement. |

Detailed Experimental Protocols

Protocol A: The "High-Fidelity" Method (Recommended)

Best for: Drug discovery scales (50 mg - 5 g), valuable intermediates, and preventing side reactions.

Reagents:

-

Substrate: 2-Chloro-6-(trifluoromethyl)nicotinonitrile (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 - 1.5 equiv)

-

Catalyst: XPhos Pd G2 (2-3 mol%)

-

Base: Potassium Phosphate Tribasic (

) (2.0 - 3.0 equiv) -

Solvent: THF/Water (10:1 ratio)

Step-by-Step Procedure:

-

Preparation: Dry all glassware in an oven (120°C) or flame-dry under vacuum. Cool under a stream of Argon/Nitrogen.[2][3]

-

Solvent Degassing (The "Self-Validating" Step 1): Sparge the THF and Water separately with Argon for at least 15 minutes. Why? Oxygen kills the active Pd(0) species, stalling the reaction and allowing the base to slowly destroy your starting material via

. -

Charging: To the reaction vial, add:

-

Inerting: Cap the vial and purge with Argon for 5 minutes (vacuum/backfill x3).

-

Solvent Addition: Inject the degassed THF/Water mixture via syringe.

-

Reaction: Stir vigorously at 50 °C .

-

Note: Do not immediately heat to reflux. Monitor at 50°C. The activated chloride often reacts rapidly.

-

-

Monitoring (The "Self-Validating" Step 2): Check LCMS at 1 hour.

-

Success: Peak for Product (

). -

Warning: Peak for Hydrolysis (

, Mass = 188). If seen, lower temp and ensure anhydrous handling next time.

-

-

Workup: Dilute with EtOAc, wash with Brine (x2), dry over

, filter, and concentrate.

Protocol B: The "Standard" Method (Scale-up/Cost-Effective)

Best for: Simple aryl boronic acids, gram-scale batches where minor impurities are acceptable.

Reagents:

-

Catalyst:

(5 mol%) -

Base:

(2.0 equiv, added as 2M aqueous solution) -

Solvent: 1,4-Dioxane[5]

Procedure:

-

Dissolve Substrate and Boronic Acid in Dioxane.

-

Add

.[2][6][7] -

Add degassed

(aq) solution. -

Heat to 80 °C under Argon.

-

Monitor closely; stop heating immediately upon consumption of starting material (typically 2-4 hours).

Troubleshooting: The Self-Validating System

Use this logic flow to diagnose failures based on LCMS/TLC data.

Figure 2: Diagnostic workflow for reaction optimization.

References

- Title: Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines.

-

Reactivity of Electron-Deficient Pyridines

-

Microwave Assisted Protocols (Alternative)

- Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.

- Source: Molecules (MDPI).

-

URL:[Link]

-

Base Sensitivity in Suzuki Coupling

- Title: A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions.

- Source: Royal Society of Chemistry (RSC) Advances.

-

URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. reddit.com [reddit.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

Application Note: Catalytic Trifluoromethylation of 2-Phenylnicotinonitrile

This Application Note provides a comprehensive technical guide for the catalytic trifluoromethylation of 2-phenylnicotinonitrile . This substrate presents a classic "privileged scaffold" in medicinal chemistry (the biaryl system) but introduces specific electronic and steric challenges due to the electron-withdrawing nitrile group at the C3 position of the pyridine ring.

The guide details two distinct protocols:

-

Protocol A (Directed): Palladium-catalyzed ortho-selective C–H trifluoromethylation.

-

Protocol B (Innate): Photoredox-mediated radical trifluoromethylation (regiodivergent).

Introduction & Mechanistic Design

The incorporation of a trifluoromethyl (

Substrate Analysis: 2-Phenylnicotinonitrile[2]

-

Electronic Bias: The pyridine ring is highly electron-deficient due to the nitrogen atom and the electron-withdrawing nitrile (

) group at C3. Consequently, electrophilic or radical attack will preferentially occur on the relatively electron-rich phenyl ring . -

Steric Constraint: The C3-cyano group introduces steric bulk ortho to the biaryl bond. While less bulky than a methyl group, it can induce a twist in the biaryl axis, potentially affecting the planarity required for directed C–H activation.

-

Directing Group (DG): The pyridine nitrogen is a competent directing group for Pd(II) catalysis.

Strategic Pathways

We define two protocols based on the desired regioselectivity:

| Feature | Protocol A: Directed C–H Activation | Protocol B: Radical Photoredox |

| Catalyst | Palladium(II) Acetate | Ru(phen)₃Cl₂ or Organic Dye (Eosin Y) |

| Mechanism | Single Electron Transfer (SET) Radical Addition | |

| Selectivity | Exclusively ortho (C2') on Phenyl Ring | Mixture (para / ortho) on Phenyl Ring |

| Key Reagent | Electrophilic | Sodium Triflinate (Langlois Reagent) |

Reaction Logic & Pathway Visualization

The following diagram illustrates the divergent mechanistic pathways available for this substrate.

Figure 1: Divergent synthetic pathways for the trifluoromethylation of 2-phenylnicotinonitrile. Protocol A leverages the pyridine nitrogen for directed ortho-functionalization, while Protocol B utilizes innate electronic bias for para-functionalization.

Protocol A: Palladium-Catalyzed Ortho-Trifluoromethylation

This method is the "Gold Standard" for SAR generation where site definition is critical. It utilizes the pyridine nitrogen to direct the palladium catalyst to the C2' position.

Materials

-

Substrate: 2-Phenylnicotinonitrile (1.0 equiv)

-

Catalyst: Palladium(II) Acetate [

] (10 mol%) -

Reagent: Togni Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one) (1.5 equiv)

-

Additive: Copper(II) Acetate [

] (0.5 equiv) - Promotes high-valent Pd cycle. -

Solvent: 1,2-Dichloroethane (DCE) or Acetic Acid (AcOH)

-

Temperature: 80–100 °C

Step-by-Step Procedure

-

Setup: In a 15 mL pressure vial equipped with a magnetic stir bar, add 2-phenylnicotinonitrile (0.5 mmol, 90 mg),

(11.2 mg, 10 mol%), and -

Reagent Addition: Add Togni Reagent II (237 mg, 0.75 mmol).

-

Solvation: Add anhydrous DCE (2.0 mL). Seal the vial with a Teflon-lined cap.

-

Reaction: Heat the reaction block to 90 °C. Stir vigorously (800 rpm) for 16–24 hours.

-

Checkpoint: The reaction mixture typically turns from orange to dark brown/black.

-

-

Workup: Cool to room temperature. Dilute with dichloromethane (DCM, 10 mL) and filter through a short pad of Celite to remove metal residues. Wash the pad with additional DCM.

-

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 90:10 to 70:30).

Optimization Data (Representative)

Table 1: Effect of Solvent and Additive on Yield

| Entry | Catalyst | Oxidant/Additive | Solvent | Temp (°C) | Yield (Isolated) |

| 1 | None | DCE | 80 | <5% | |

| 2 | DCE | 100 | 45% | ||

| 3 | DCE | 90 | 78% | ||

| 4 | AcOH | 100 | 72% | ||

| 5* | Toluene | 100 | 30% |

*Note: Non-polar solvents like toluene are less effective for the charged intermediates in the Pd(II)/Pd(IV) cycle.

Protocol B: Photoredox Innate Trifluoromethylation

This method is milder, uses cheaper reagents, and avoids heavy metal scavengers (if organic dyes are used). It is ideal for late-stage functionalization where ortho-selectivity is not strictly required.

Materials

-

Substrate: 2-Phenylnicotinonitrile (1.0 equiv)

-

Radical Source: Sodium Triflinate (Langlois Reagent,

) (3.0 equiv) -

Photocatalyst:

(2 mol%) OR Eosin Y (5 mol%) -

Oxidant:

(Potassium persulfate) (2.0 equiv) - Essential for re-oxidizing the photocatalyst and generating the radical. -

Solvent: Acetonitrile/Water (

, 2:1) -

Light Source: Blue LEDs (450 nm, ~24 W)

Step-by-Step Procedure

-

Setup: In a Pyrex reaction tube, combine 2-phenylnicotinonitrile (0.5 mmol),

(234 mg, 1.5 mmol), and -

Catalyst: Add

(7 mg, 2 mol%). -

Solvation: Add

(2 mL) and distilled water (1 mL). -

Degassing: Sparge the solution with nitrogen gas for 10 minutes to remove oxygen (which quenches the triplet state of the photocatalyst).

-

Irradiation: Seal the tube and place it 2–3 cm from the Blue LED source. Stir at room temperature for 12 hours. Fan cooling is recommended to maintain ambient temperature.

-

Workup: Dilute with water (10 mL) and extract with Ethyl Acetate (

). Dry combined organics over -

Purification: Isolate via chromatography.

-

Expectation: You will likely observe a mixture of para-

(major) and ortho-

-

Troubleshooting & Critical Notes

Steric Hindrance of the Nitrile Group

The 3-cyano group on the pyridine ring exerts a "buttressing effect." While not as bulky as a methyl group, it may prevent the phenyl ring from achieving perfect coplanarity with the pyridine.

-

Impact: This slows down the cyclopalladation step in Protocol A.

-

Solution: If conversion is low in Protocol A, increase temperature to 110 °C and switch solvent to Pivalic Acid (

), which is known to accelerate C–H activation via a concerted metalation-deprotonation (CMD) mechanism.

Regioselectivity Confirmation

Always validate the regiochemistry using ¹⁹F NMR and ¹H-¹H NOESY .

-

Ortho-Product (Protocol A): Look for NOE correlation between the pyridine C4-H and the phenyl C3'-H (neighbor to

). -

Para-Product (Protocol B): The phenyl ring protons will show a symmetrical splitting pattern (AA'BB') if no other substituents are present.

Safety

-

Togni Reagent: Can be shock-sensitive; handle with care.

-

Blue LEDs: Use UV/Blue light protective eyewear. High-intensity light can damage the retina.

References

-

General Pd-Catalyzed Trifluoromethylation of Arenes

-

Wang, X., et al. "Pd(II)-Catalyzed ortho-Trifluoromethylation of Arenes Using TFA as a Promoter." J. Am. Chem. Soc.2010 , 132, 2848. Link

-

-

Photoredox Trifluoromethylation (Langlois Reagent)

-

Nagib, D. A., & MacMillan, D. W. C. "Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis." Nature2011 , 480, 224–228. Link

-

-

Mechanism of Directed C-H Activation (2-Phenylpyridines)

-

Lyons, T. W., & Sanford, M. S. "Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions." Chem. Rev.2010 , 110, 1147–1169. Link

-

-

Togni Reagent Reactivity

-

Charpentier, J., et al. "Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents." Chem. Rev.2015 , 115, 650–682. Link

-

Sources

Troubleshooting & Optimization

optimizing reaction temperature for cyanopyridine trifluoromethylation

Technical Support Center: Cyanopyridine Trifluoromethylation Optimization Guide ID: TS-CF3-CYP-004

Executive Summary

Subject: Optimizing Reaction Temperature for Cyanopyridine Trifluoromethylation

Applicable Protocols: Radical (Minisci), Photoredox, and Nucleophilic (Ruppert-Prakash)

Primary Challenge: Cyanopyridines represent an "electronic mismatch" for standard radical trifluoromethylation. The electron-deficient heterocycle resists attack by the electrophilic

Part 1: Diagnostic & Decision Framework

Before optimizing temperature, you must verify your mechanistic pathway. The ideal temperature range is dictated by the activation mode of the

Workflow Selector (DOT Visualization)

Figure 1: Decision matrix for temperature selection based on trifluoromethylation methodology.

Part 2: Troubleshooting Hub (Q&A Format)

Issue 1: "I am using Langlois Reagent ( ) and getting <10% yield at Room Temperature."

Diagnosis: Kinetic Barrier / Electronic Mismatch.

The

Solution:

-

Increase Temperature to 50–60°C: This is the "Goldilocks" zone for Langlois/TBHP systems. It increases the kinetic energy of the radical attack without rapidly degrading the TBHP oxidant [1].

-

Protocol Adjustment: Do not add all oxidant at once. The half-life of the

radical is micro-seconds. High temperatures accelerate its generation but also its "death."-

Correct Protocol: Heat solvent to 50°C first. Add TBHP via syringe pump over 2 hours to maintain a steady-state concentration of radicals.

-

Issue 2: "My reaction works at 80°C, but the nitrile group is hydrolyzing to an amide."

Diagnosis: Hydrolytic Instability.

Cyanopyridines are susceptible to hydrolysis, especially if your reaction media becomes acidic (a byproduct of

Solution:

-

Buffer the System: Add a biphasic buffer (DCM/Water with

). This maintains neutral pH, protecting the nitrile while allowing the radical reaction at the interface [2]. -

Switch to Photoredox (RT Operation): If thermal hydrolysis is unavoidable, switch to a photoredox system (e.g.,

+

Issue 3: "I see multiple additions or regioisomers."

Diagnosis: Thermodynamic vs. Kinetic Control.

At higher temperatures (>60°C), thermodynamic control may favor the most stable radical intermediate, but it also promotes poly-trifluoromethylation because the product (now containing a

Solution:

-

Lower Temperature & Increase Concentration: Run the reaction at the lowest viable temperature (start at 40°C).

-

Solvent Effect: Switch from DMSO (high boiling, promotes non-selective radical movement) to a mixed solvent system like MeCN/Water. Water often accelerates radical additions to heterocycles via the "hydrophobic effect," allowing you to drop the temperature by 10–20°C while maintaining rate [4].

Part 3: Optimized Experimental Protocols

Protocol A: Thermal Radical Trifluoromethylation (Langlois Reagent)

Best for: Scalability and cost-efficiency.

| Parameter | Specification | Rationale |

| Reagents | Cyanopyridine (1.0 eq), | Excess reagent required due to rapid radical quenching. |

| Solvent | DCM : Water (2:1) | Biphasic system protects reagents and leverages phase-transfer kinetics. |

| Temperature | 45°C ± 2°C | Optimal balance between radical generation rate and nitrile stability. |

| Addition | Slow Addition | Add TBHP over 2 hours. |

| Workup | Quench with sat. | Neutralize acidic byproducts immediately to prevent post-reaction hydrolysis. |

Protocol B: Nucleophilic Trifluoromethylation (Ruppert-Prakash)

Best for: High regioselectivity on activated positions.

-

Activation: Treat Cyanopyridine with an activating agent (e.g., forming the N-oxide) if direct attack fails.

-

Temperature: Cool to -78°C (dry ice/acetone).

-

Reagent: Add

(1.2 eq) and initiator ( -

Warming: Allow to warm slowly to 0°C . Do not heat to RT immediately. The

anion is unstable and will decompose to difluorocarbene (

Part 4: Mechanistic Visualization

Understanding the radical pathway clarifies why temperature control is critical.

Figure 2: Mechanistic pathway highlighting the competition between productive addition and side-reactions at elevated temperatures.

References

-

Ji, Y., et al. (2011).[5] "Innate C-H trifluoromethylation of heterocycles." Proceedings of the National Academy of Sciences, 108(35), 14411–14415.[4] Link

-

O'Brien, A. G., et al. (2014). "Trifluoromethylation of Heterocycles in Water at Room Temperature." Angewandte Chemie International Edition, 53(44), 11868–11871. Link

-

Nagib, D. A., & MacMillan, D. W. (2011). "Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis." Nature, 480, 224–228. Link

-

Studer, A. (2012). "The Minisci Reaction: Recent Developments." Chemical Society Reviews, 41, 6888-6901. Link

-

Prakash, G. K. S., et al. (2011). "Nucleophilic Trifluoromethylation Using Trifluoromethyltrimethylsilane." Chemical Reviews, 111(9), 5260–5290. Link

Sources

- 1. Continuous Flow Homolytic Aromatic Substitution with Electrophilic Radicals: A Fast and Scalable Protocol for Trifluoromethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A scalable and operationally simple radical trifluoromethylation [ouci.dntb.gov.ua]

Technical Support Center: Troubleshooting Low Conversion in Suzuki-Miyaura Couplings of Chloropyridines

Welcome to the Technical Support Center. Suzuki-Miyaura cross-coupling of chloropyridines is notoriously challenging due to the high bond dissociation energy of the C–Cl bond and the strong coordination ability of the pyridine nitrogen. This guide provides field-proven, mechanistically grounded solutions to troubleshoot stalled reactions, catalyst poisoning, and reagent degradation.

Diagnostic Workflow

Troubleshooting logic tree for identifying the root cause of low conversion in Suzuki couplings.

Frequently Asked Questions (FAQs)

Q1: Why does my reaction stall at <20% conversion despite prolonged heating?

Diagnosis: Failed oxidative addition or catalyst poisoning. Causality & Solution: The C–Cl bond in unactivated chloropyridines has a high bond dissociation energy (~330 kJ/mol), making oxidative addition the rate-limiting step. Furthermore, the lone pair on the pyridine nitrogen is highly Lewis basic. It can displace phosphine ligands on the palladium center, forming thermodynamically stable, off-cycle bis- or tris-pyridyl Pd complexes (catalyst poisoning)[1].

To overcome this, abandon standard ligands like PPh

Q2: I observe complete consumption of my boronic acid, but my chloropyridine remains unreacted. What is happening?

Diagnosis: Protodeboronation. Causality & Solution: Heteroaryl boronic acids (especially 2-substituted variants) are highly unstable in the presence of base and protic solvents[2]. The base coordinates to the empty p-orbital of the boron atom, forming a negatively charged boronate. This intermediate undergoes rapid heterolytic C–B bond cleavage, releasing a heteroaryl anion that is instantly protonated by the solvent. This side reaction consumes your limiting reagent before transmetalation can occur.

To fix this, you must control the steady-state concentration of the active boronic acid. Use MIDA boronates or potassium trifluoroborates (R-BF

Q3: How do I select the optimal base and solvent system to balance transmetalation and stability?

Diagnosis: Base/Solvent incompatibility.

Causality & Solution: Transmetalation requires the formation of a palladium-oxo/hydroxo species, which necessitates a base. However, strong bases (e.g., NaOH) in protic solvents accelerate the protodeboronation described above.

For chloropyridines, use a biphasic system (e.g., 1,4-Dioxane/H

Mechanistic Pitfalls

Catalytic cycle of the Suzuki-Miyaura reaction highlighting primary failure points.

Quantitative Data: Catalyst & Ligand Selection

| Ligand / Precatalyst System | Substrate Profile | Oxidative Addition Rate | Steric Shielding (N-Poisoning) | Typical Loading (mol%) |

| Pd(PPh | Activated Aryl Bromides | Low | Poor | 5.0 - 10.0 |

| XPhos Pd G3 | Unactivated Chloropyridines | Very High | Excellent | 0.5 - 2.0 |

| SPhos Pd G3 | Ortho-substituted Chlorides | High | Very Good | 1.0 - 3.0 |

| Pd-PEPPSI-IPr | Highly Hindered Chlorides | Very High | Excellent | 0.5 - 2.0 |

Self-Validating Experimental Protocol

Workflow: Suzuki-Miyaura Coupling of 2-Chloropyridine using XPhos Pd G3 and MIDA Boronates. Validation Principle: This protocol utilizes visual colorimetric cues and specific LC-MS checkpoints to validate catalyst activation and prevent false negatives.

Step 1: Reagent Preparation & Degassing

-

To an oven-dried Schlenk tube, add 2-chloropyridine (1.0 equiv), the corresponding MIDA boronate (1.2 equiv), and finely ground K

PO -

Add a solvent mixture of 1,4-Dioxane/H

O (4:1, 0.2 M concentration). -

Degas the suspension via three freeze-pump-thaw cycles.

-

Causality: MIDA boronates prevent protodeboronation by slowly releasing the active boronic acid under basic conditions[3]. Degassing is critical; residual oxygen will irreversibly oxidize the electron-rich Pd(0) species.

-

Step 2: Catalyst Activation

-

Backfill the Schlenk tube with argon and quickly add XPhos Pd G3 (2 mol%).

-

Causality: The G3 precatalyst rapidly forms the active, monoligated Pd(0)-XPhos species upon mild base activation at room temperature, avoiding the need for high-temperature initiation that often degrades the catalyst[5].

-

-

Validation Checkpoint: Observe the solution color. It should rapidly turn a clear, homogeneous yellow/orange, indicating the stable formation of the active Pd(0) monomer. If the solution turns black immediately, oxygen was present, and the catalyst has aggregated into inactive "Pd black." The reaction must be restarted.

Step 3: Reaction Execution & Monitoring

-

Heat the mixture to 80 °C for 4–6 hours under vigorous stirring.

-

Validation Checkpoint: At 2 hours, sample the reaction for LC-MS. You should observe <5% of the protodeboronated byproduct. If the starting chloropyridine is intact but the MIDA boronate is completely consumed, transmetalation has failed (likely due to insufficient base or water content).

Step 4: Quench and Workup

-

Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove palladium residues and inorganic salts.

-

Wash the organic layer with brine, dry over anhydrous Na

SO

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

Technical Support Center: Troubleshooting DMSO Solubility for Highly Substituted Pyridines

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the physicochemical bottlenecks of highly lipophilic, heavily substituted heterocyclic compounds.

Our focus is on 3-cyano-2-phenyl-6-(trifluoromethyl)pyridine , a compound that presents a "perfect storm" of solubility challenges in both organic stock preparation and aqueous biological assays.

Diagnostic Overview: The Chemistry of the Problem

To troubleshoot solubility, we must first understand the molecular forces at play. 3-cyano-2-phenyl-6-(trifluoromethyl)pyridine possesses several structural features that actively resist solvation:

-

High Crystal Lattice Energy: The cyano (-CN) group creates a strong localized dipole. In the solid state, these dipoles often align antiparallel to neighboring molecules. Combined with the

stacking of the 2-phenyl ring, this creates a highly stable, high-energy crystal lattice that is thermodynamically difficult to break. -

Extreme Hydrophobicity: The 6-trifluoromethyl (-CF3) group is highly electronegative but extremely lipophilic, creating a "Teflon-like" steric shield that strongly repels water molecules.

-

Deactivated Hydrogen Bonding: While the pyridine nitrogen is a potential hydrogen bond acceptor, it is electronically deactivated by the electron-withdrawing -CN and -CF3 groups, further reducing its aqueous compatibility.

Frequently Asked Questions (FAQs)

Q1: Why does my compound fail to dissolve completely in 100% DMSO at 10 mM, despite DMSO being a universal solvent?

A: Dissolution is a thermodynamic competition between the compound's crystal lattice energy and the solvent's solvation energy. While DMSO is a powerful polar aprotic solvent, the strong intermolecular forces (cyano-dipole and

Q2: What is the "DMSO Crash," and why does it happen when I dilute my DMSO stock into an aqueous assay buffer? A: The "DMSO Crash" is the rapid precipitation of a compound when a concentrated DMSO stock is diluted into an aqueous medium. When your compound is forced into water, the hydrophobic effect dominates. Water molecules must form highly ordered clathrate cages around the -CF3 and phenyl groups, which is entropically unfavorable. To minimize this, the compound molecules rapidly aggregate and precipitate. This is a failure of kinetic solubility —the point at which a supersaturated solution becomes unstable and nucleates[2].

Q3: How do I know if my compound is truly insoluble or just dissolving slowly in my assay? A: This requires distinguishing between kinetic and thermodynamic solubility. Kinetic solubility is measured by diluting a DMSO stock into an aqueous buffer and observing the onset of precipitation over a short period (e.g., 1-2 hours)[3],[4]. Thermodynamic solubility is measured by adding excess solid compound directly to the buffer and allowing it to reach equilibrium over 24-72 hours[5],[2]. If the compound crashes out in a kinetic assay but shows some solubility in a thermodynamic assay, it is kinetically unstable. If it fails both, it is intrinsically insoluble.

Experimental Protocols & Workflows

Protocol A: Rescuing Incomplete DMSO Stock Dissolution

Objective: Achieve a clear, homogenous 10 mM stock solution in 100% DMSO. Causality: Heating provides the kinetic energy required to overcome the high lattice enthalpy of the crystal, while sonication mechanically disrupts micro-aggregates.

-

Visual Inspection: Assess your 10 mM DMSO mixture. If it appears cloudy or contains visible particulates, do not proceed to biological testing.

-

Thermal & Mechanical Agitation: Place the sealed vial in a 37°C water bath for 15 minutes. Transfer immediately to a bath sonicator and sonicate for 10 minutes at room temperature.

-

Self-Validation (Centrifugation Check): Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube.

-

Adjustment: If a pellet forms, the compound's intrinsic solubility in DMSO is <10 mM. Decant the supernatant, or prepare a fresh stock at a lower concentration (e.g., 5 mM or 1 mM) and repeat steps 2-3.

Protocol B: Preventing the Aqueous "DMSO Crash" (Turbidimetric Assay)

Objective: Maintain compound solubility during dilution into aqueous bioassay media. Causality: Surfactants lower surface tension and form micelles that encapsulate the hydrophobic -CF3 and phenyl groups, preventing the nucleation cascade.

-

Stepwise Dilution: Instead of a single large dilution (e.g., 100x directly into buffer), perform serial dilutions. Dilute the DMSO stock into an intermediate solvent mixture (e.g., 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline).

-

Final Assay Dilution: Dilute the intermediate stock into your final assay buffer (e.g., DPBS, pH 7.4) to achieve a final DMSO concentration of

2%[3],[6]. -

Self-Validation (Turbidimetric Measurement): Transfer 100 µL of the final solution to a clear-bottom microplate. Measure the absorbance at 620 nm using a microplate reader[6].

-

Data Interpretation: Compare the absorbance to a DMSO-only buffer blank. An absorbance reading

1.5-fold higher than the blank indicates colloidal aggregation and precipitation[6]. If this threshold is breached, you must lower your top screening concentration.

Data Presentation

Table 1: Kinetic vs. Thermodynamic Solubility Assay Parameters

| Parameter | Kinetic Solubility Assay | Thermodynamic Solubility Assay |

| Initial State | Compound dissolved in organic solvent (DMSO)[3] | Solid crystalline compound[5] |

| Medium | Aqueous buffer (e.g., PBS, SIF, SGF)[3],[5] | Aqueous buffer (e.g., PBS, SIF, SGF)[5] |

| Incubation Time | Short (1 to 24 hours)[3] | Long (24 to 72 hours) to reach equilibrium[5],[2] |

| Readout Method | Turbidimetry (620 nm)[6] or LC-MS/MS[5] | Shake-flask followed by HPLC-UV or LC-MS/MS[5],[2] |

| Primary Use Case | Early discovery, High-Throughput Screening (HTS)[3],[4] | Late-stage preclinical, Formulation development[3],[4] |

Table 2: Recommended Co-solvents and Additives for Highly Lipophilic Pyridines

| Additive | Type | Mechanism of Action | Recommended Max Conc. |

| PEG300 / PEG400 | Co-solvent | Reduces dielectric constant of the aqueous phase, bridging the polarity gap. | 40% (in intermediate stocks) |

| Tween-80 | Non-ionic Surfactant | Forms micelles that encapsulate the highly hydrophobic -CF3 groups. | 1% - 5% |

| SBE-β-CD | Complexing Agent | Cyclodextrins form inclusion complexes, hiding the lipophilic phenyl ring from water. | 10% - 20% |

| BSA | Carrier Protein | Binds lipophilic molecules non-specifically, acting as an in vitro carrier. | 0.1% - 1% |

System Workflows & Visualizations

Caption: Decision tree for troubleshooting DMSO stock preparation and aqueous assay dilution.

Caption: Mechanistic pathways distinguishing kinetic solubility (DMSO crash) from thermodynamic equilibrium.

References

3.[5] Title: ADME Solubility Assay Source: bioduro.com URL: [Link]

4.[4] Title: Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library Source: nih.gov URL: [Link]

5.[2] Title: Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures Source: raytor.com URL: [Link]

6.[6] Title: Turbidimetric (Kinetic) Solubility Assay Source: domainex.co.uk URL: [Link]

Sources

- 1. pdf.smolecule.com [pdf.smolecule.com]

- 2. raytor.com [raytor.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

Technical Support Center: Handling Moisture Sensitivity in Fluorinated Pyridine Synthesis

Status: Operational Ticket ID: FP-H2O-PROTOCOLS Assigned Specialist: Senior Application Scientist Subject: Comprehensive Guide to Moisture Management in Fluorinated Heterocycle Chemistry

Executive Summary: The Invisible Enemy

In the synthesis of fluorinated pyridines—critical scaffolds for oncology and CNS drugs—moisture is not merely an impurity; it is an active reagent that triggers catastrophic failure modes. The electron-deficient nature of the pyridine ring, amplified by fluorine substitution, renders these substrates hypersensitive to nucleophilic attack by water (hydrolysis) and makes their lithiated intermediates prone to instantaneous protonation.

This guide provides a self-validating, mechanistic approach to eliminating moisture from your workflow.

Module 1: The Chemistry of Failure (Mechanisms)

Understanding why your reaction fails is the first step to prevention. Two primary mechanisms dominate moisture-induced failure in this chemistry:

1.1 The "Glass-Etching" Feedback Loop (Hydrolysis)

Unlike standard pyridines, 2-fluoropyridines are activated for Nucleophilic Aromatic Substitution (

-

The Danger: The byproduct is Hydrogen Fluoride (HF). HF reacts with borosilicate glassware to generate Silicon Tetrafluoride (

) and more water . -

Equation:

-

Result: An autocatalytic cycle where a trace amount of water destroys the entire batch.

1.2 The "Dance of the Proton" (Lithiation Quenching)

When functionalizing fluoropyridines via metal-halogen exchange (e.g., using n-BuLi), the lithiated intermediate is a "superbase."

-

Kinetics: The rate of reaction between an organolithium species and water is diffusion-controlled (

). -

Consequence: If moisture is present, protonation occurs faster than your desired electrophilic trap, regenerating the starting material or forming a de-fluorinated byproduct.

Figure 1: The autocatalytic hydrolysis cycle of fluorinated pyridines in glass vessels.

Module 2: The "Dry" Chain (Pre-Reaction Protocols)

A reaction is only as dry as its wettest component. Do not rely on "anhydrous" labels from suppliers.

2.1 Solvent Water Limits

| Solvent | Application | Max Water Content (ppm) | Drying Method (Lab Scale) | Validation Method |

| THF | Lithiation / Metal-Halogen Exchange | < 10 ppm | Distill from Na/Benzophenone OR 3Å Mol Sieves (20% m/v) | Karl Fischer / Indicator Test |

| DCM | DAST/Deoxo-Fluor Reactions | < 50 ppm | 3Å Mol Sieves (Activated) | Karl Fischer |

| Ether | Grignard / Lithiation | < 10 ppm | Na/Benzophenone Ketyl | Persistent Blue Color |

| Toluene | Cross-coupling | < 50 ppm | Na or 3Å Mol Sieves | Karl Fischer |

Critical Protocol: The "Canary" Test (Self-Validation) Before adding your valuable fluorinated pyridine to the reaction flask:

Cool your solvent (THF) to -78°C.

Add a trace amount of indicator (e.g., N-benzylbenzamide or just use the n-BuLi itself if using >1 eq).

Add 1 drop of n-BuLi.

Observation: If the solution turns persistent pink/colored, the solvent is dry (the "canary" survived). If it remains colorless, water consumed the base. Abort and re-dry.

2.2 Glassware Preparation

-

Oven Drying is Insufficient: Surface-adsorbed water on glass persists up to 150°C.

-

Flame Drying (The Standard): Heat the flask under vacuum (0.1 mmHg) with a heat gun or Bunsen burner until too hot to touch. Backfill with Argon. Repeat 3x.

Module 3: Intra-Reaction Troubleshooting (Lithiation)

Scenario: You are performing a lithiation of 2-fluoropyridine at -78°C followed by an electrophile quench.

Q: My yield is low (30-40%), and I recovered starting material. What happened? A: This is the classic signature of "Wet Quench."

-

Diagnosis: The lithiated intermediate formed, but moisture in the electrophile solution or the headspace protonated it before it could react with the electrophile.

-

Fix: Dry your electrophile (e.g., aldehyde, ketone) over activated 3Å molecular sieves for 24 hours prior to addition.

Q: I see a "Pyridone" peak in my LCMS (M+16 mass shift). A: You have Nucleophilic Attack .

-

Cause: Your base (LDA or n-BuLi) contained LiOH or Li2O impurities due to age or poor storage. These oxides/hydroxides attack the C-F bond.

-

Fix: Perform a Gilman Double Titration to determine the active base concentration vs. total base content.[1]

Protocol: Gilman Double Titration

-

Titration A (Total Base): Hydrolyze aliquot with water; titrate with HCl (phenolphthalein endpoint).

-

Titration B (Active Base): React aliquot with 1,2-dibromoethane (quenches RLi but not LiOH). Titrate remaining base with HCl.[1]

-

Calculation: Active RLi = (Titration A - Titration B).

Module 4: Handling Fluorinating Agents (DAST / Deoxo-Fluor)

These reagents convert alcohols to fluorides but are violently moisture-sensitive.

Q: The reaction turned black and exothermed violently. A: Thermal runaway triggered by HF/water.

-

Mechanism: DAST + Water

HF + Sulfinic acid. The HF catalyzes the decomposition of DAST, releasing massive heat. -

Prevention:

-

Never use DAST in glass if >5g scale (use Teflon/PFA).

-

Dilute DAST in DCM before addition.

-

Strict Temperature Control: Keep at -78°C during addition.

-

Figure 2: Safety decision tree for Deoxofluorination reagents.

FAQ: Rapid Response

Q: Can I use molecular sieves directly in the reaction flask?

A: For

Q: My 2-fluoropyridine turned yellow during storage. Is it safe to use? A: No. The yellow color indicates the formation of pyridone or oligomers via hydrolysis. Purify via distillation or a short silica plug before use, or the impurities will quench your base.

Q: What is the best alternative to DAST if I have high humidity issues? A: Switch to XtalFluor-E or XtalFluor-M . These are crystalline salts that are significantly more stable to moisture and do not release HF as violently as liquid DAST [5].

References

- Schlosser, M. (2002). Organometallics in Synthesis: A Manual. Wiley. (Authoritative text on organolithium handling and "superbase" chemistry).

-

Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability". Journal of Organic Chemistry, 64(19), 7048-7054.

- Watson, S. C., & Eastham, J. F. (1967). "Colored indicators for simple direct titration of magnesium and lithium reagents". Journal of Organometallic Chemistry, 9(1), 165-168.

-

Burfield, D. R., et al. (1978). "Desiccant efficiency in solvent drying. A reappraisal by m-bond Karl Fischer titration". Journal of Organic Chemistry, 43(20), 3966-3968.

-

Beaulieu, F., et al. (2009). "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents". Organic Letters, 11(21), 5050–5053.

Sources

Catalytic Process Optimization Hub: Nicotinonitrile Synthesis

Technical Support & Troubleshooting Center

Status: Online Operator: Senior Application Scientist (Catalysis Division) Topic: Minimizing By-Product Formation in 3-Cyanopyridine (Nicotinonitrile) Synthesis

Core Directive & Process Overview

Welcome to the technical support center. You are likely here because your HPLC traces are showing impurities that compromise downstream yield, or your catalyst is deactivating prematurely.

The synthesis of nicotinonitrile (3-cyanopyridine) is dominated by two distinct methodologies depending on your scale:

-

Vapor-Phase Ammoxidation (Industrial/Scale-up): The reaction of 3-picoline with ammonia and oxygen over a Vanadium-Titanium oxide catalyst.

-

Dehydration (Lab/Medicinal Chemistry): The conversion of nicotinamide to nicotinonitrile using dehydrating agents (e.g., TFAA, POCl

).

This guide prioritizes Ammoxidation as it is the most complex regarding by-product management, but includes a dedicated module for Dehydration troubleshooting.

The Ammoxidation Protocol (Vapor Phase)

The Mechanistic Reality: Mars-van Krevelen

To minimize by-products, you must understand that this is not a direct reaction between gas-phase oxygen and 3-picoline. It follows the Mars-van Krevelen mechanism .[1][2]

-